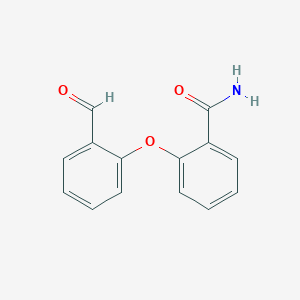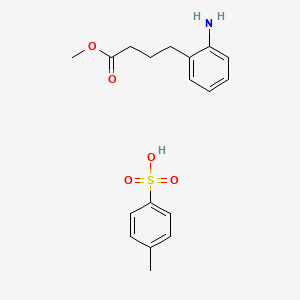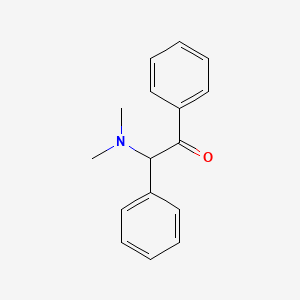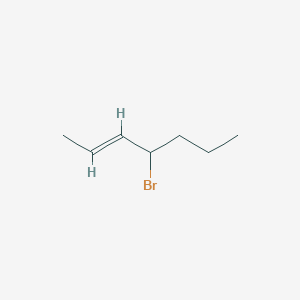
4-Bromo-2-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-heptene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2-heptene can be synthesized through the bromination of 2-heptene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions. The procedure involves the following steps :
- In a 500-ml round-bottomed flask, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 ml of carbon tetrachloride.
- Stir and heat the mixture under reflux in a nitrogen atmosphere for 2 hours.
- Remove the succinimide by suction filtration and wash with carbon tetrachloride.
- Distill the carbon tetrachloride solution to obtain this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hepten-4-ol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 2-heptyne.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide to form 2,4-dibromoheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Electrophilic Addition: Hydrogen bromide in an inert solvent like dichloromethane.
Major Products:
- 2-Hepten-4-ol (from substitution)
- 2-Heptyne (from elimination)
- 2,4-Dibromoheptane (from addition)
Aplicaciones Científicas De Investigación
4-Bromo-2-heptene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse chemical structures.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-heptene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in the bromination reaction, the N-bromosuccinimide generates a bromine radical, which then reacts with the double bond of 2-heptene to form the brominated product .
Comparación Con Compuestos Similares
2-Bromoheptane: A brominated alkane with similar reactivity but lacking the double bond.
4-Chloro-2-heptene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
2-Heptene: The parent alkene without the bromine substituent.
Uniqueness: 4-Bromo-2-heptene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
(E)-4-bromohept-2-ene |
InChI |
InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+ |
Clave InChI |
PZCKKTZCRIZAKZ-HWKANZROSA-N |
SMILES isomérico |
CCCC(/C=C/C)Br |
SMILES canónico |
CCCC(C=CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
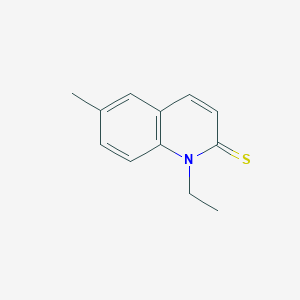
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)



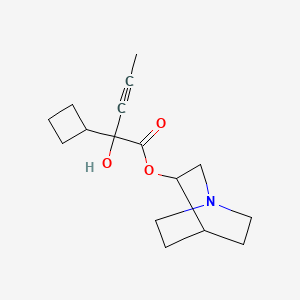
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
